Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-
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Overview
Description
Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel- is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[3,4-c]pyrroles typically involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Pyrano[3,4-c]pyrrole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrano[3,4-c]pyrrole derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyrano[3,4-c]pyrrole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its target.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds also feature a fused pyran ring but differ in the position and nature of the fused rings.
Furo[3,2-c]quinolones: Similar in structure but contain a furan ring instead of a pyrrole ring.
Uniqueness
Pyrano[3,4-c]pyrrole derivatives are unique due to their specific ring fusion and the presence of both pyrrole and pyran rings. This structural uniqueness imparts distinct chemical and biological properties, making them valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3aR,7R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-8-6-18-7-10(11(15)16)9(8)5-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1 |
InChI Key |
HAFMJMZQYCBYCL-BBBLOLIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@H]([C@@H]2C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C2C1)C(=O)O |
Origin of Product |
United States |
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